molecular formula C16H9Cl2NO3 B14471083 N-(5,8-Dichloro-9,10-dioxo-9,10-dihydroanthracen-1-YL)acetamide CAS No. 66121-39-9

N-(5,8-Dichloro-9,10-dioxo-9,10-dihydroanthracen-1-YL)acetamide

Cat. No.: B14471083
CAS No.: 66121-39-9
M. Wt: 334.1 g/mol
InChI Key: ZGJIKMUUSJKITL-UHFFFAOYSA-N
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Description

N-(5,8-Dichloro-9,10-dioxo-9,10-dihydroanthracen-1-YL)acetamide is a chemical compound with the molecular formula C16H9Cl2NO3 and a molecular weight of 334.154 g/mol This compound is known for its unique structure, which includes a dichloroanthracene core with an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,8-Dichloro-9,10-dioxo-9,10-dihydroanthracen-1-YL)acetamide typically involves the reaction of 1,4-dichloroanthraquinone with acetic anhydride in the presence of a catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-(5,8-Dichloro-9,10-dioxo-9,10-dihydroanthracen-1-YL)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .

Major Products Formed

Mechanism of Action

The mechanism of action of N-(5,8-Dichloro-9,10-dioxo-9,10-dihydroanthracen-1-YL)acetamide involves its interaction with cellular components. It can intercalate into DNA, disrupting the normal function of the DNA and inhibiting cell proliferation. This makes it a potential candidate for anticancer therapies . The compound also targets specific enzymes and proteins, leading to its antimicrobial and antifungal effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Acetamido-1,4-dichloroanthraquinone
  • 5-Acetylamino-1,4-dichloroanthraquinone
  • 2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide

Uniqueness

N-(5,8-Dichloro-9,10-dioxo-9,10-dihydroanthracen-1-YL)acetamide is unique due to its specific dichloroanthracene core and acetamide group, which confer distinct chemical and biological properties. Its ability to intercalate into DNA and its potential antimicrobial and antifungal activities set it apart from other similar compounds .

Properties

CAS No.

66121-39-9

Molecular Formula

C16H9Cl2NO3

Molecular Weight

334.1 g/mol

IUPAC Name

N-(5,8-dichloro-9,10-dioxoanthracen-1-yl)acetamide

InChI

InChI=1S/C16H9Cl2NO3/c1-7(20)19-11-4-2-3-8-12(11)16(22)14-10(18)6-5-9(17)13(14)15(8)21/h2-6H,1H3,(H,19,20)

InChI Key

ZGJIKMUUSJKITL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC2=C1C(=O)C3=C(C=CC(=C3C2=O)Cl)Cl

Origin of Product

United States

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